molecular formula C19H18F3N5O5S B2766732 3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 941977-62-4

3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2766732
CAS RN: 941977-62-4
M. Wt: 485.44
InChI Key: KWMNBVNITXXKQY-UHFFFAOYSA-N
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Description

This compound is a derivative of nitrophenylpiperazine . Nitrophenylpiperazine derivatives have been studied for their potential as tyrosinase inhibitors . Tyrosinase is an enzyme that plays a crucial role in the synthesis of melanin, a pigment found in the skin, eyes, and hair .


Synthesis Analysis

The synthesis of similar compounds involves the interaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The resulting amidrazones undergo intramolecular cyclization mediated by polyphosphoric acid (PPA) to yield the final product .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using 1H-NMR, 13C-NMR, CNH, and IR techniques . For example, one of the compounds in the series was characterized by 1H-NMR (DMSO-d6) and 13C-NMR (CDCl3) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, one of the compounds in the series was characterized by its melting point and UV max .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activities of derivatives of 1,2,4-benzothiadiazine, showcasing their potential in medicinal applications. For example, derivatives of 1,2,4-benzothiadiazine have been synthesized and evaluated for their blood pressure-lowering effects in animal models, highlighting their potential as antihypertensive agents (Dillard et al., 1980). Additionally, novel compounds incorporating the piperazine linker have shown significant antibacterial efficacies, indicating their utility in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Antihypertensive and Antimicrobial Applications

The benzothiadiazine derivatives, including those with piperazine moieties, have been studied for their antihypertensive and antimicrobial properties. Some compounds have shown promise as potential antihypertensive agents due to their alpha-adrenoceptor affinity (Cecchetti et al., 2000), while others have demonstrated significant activity against microorganisms, highlighting their antimicrobial potential (Sharma, Kumar, & Vats, 2011).

Central Pharmacological Activity

Piperazine derivatives are recognized for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents. This underscores the versatility of piperazine-based compounds in therapeutic settings, offering insights into their potential applications in mental health treatment (Brito et al., 2018).

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory activity against tyrosinase . They exhibit mixed inhibition of the tyrosinase enzymatic reaction . Molecular docking studies are often carried out to investigate the enzyme-inhibitor interactions .

Future Directions

The study of nitrophenylpiperazine derivatives, including the compound , paves the way for the development of more effective tyrosinase inhibitors for potential applications in various fields . These compounds show promise as lead structures for the design of potent tyrosinase inhibitors .

properties

IUPAC Name

[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O5S/c20-19(21,22)12-1-6-16-15(11-12)23-17(24-33(16,31)32)18(28)26-9-7-25(8-10-26)13-2-4-14(5-3-13)27(29)30/h1-6,11,17,23-24H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMNBVNITXXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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